2-chloro-N-(4-hydroxy-2-isopropyl-5-methylphenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

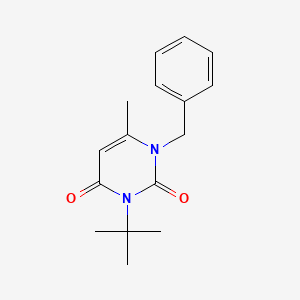

2-chloro-N-(4-hydroxy-2-isopropyl-5-methylphenyl)benzamide is a useful research compound. Its molecular formula is C17H18ClNO2 and its molecular weight is 303.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 303.1026065 g/mol and the complexity rating of the compound is 361. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biological Activity

A study by Imramovský et al. (2011) explored a series of chloro-hydroxy-N-alkyl-2-oxoethylbenzamides, closely related to the compound . These compounds were evaluated for their biological activity against mycobacterial, bacterial, and fungal strains. Additionally, they were analyzed for their ability to inhibit photosynthetic electron transport in spinach chloroplasts, demonstrating notable biological activity comparable to or higher than standard drugs like isoniazid and fluconazole (Imramovský et al., 2011).

Antimicrobial Properties

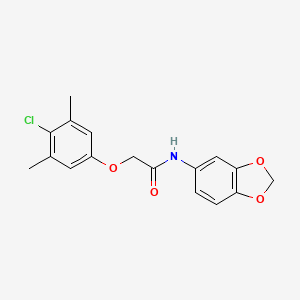

Limban et al. (2011) synthesized and characterized several acylthioureas closely related to 2-chloro-N-(4-hydroxy-2-isopropyl-5-methylphenyl)benzamide. These derivatives showed significant anti-pathogenic activity, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus. This highlights their potential in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Anticancer Evaluation

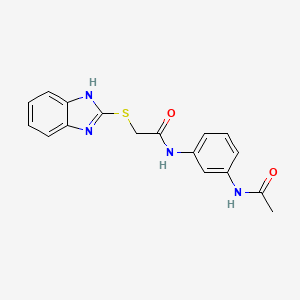

Research by Salahuddin et al. (2014) involved the synthesis and evaluation of benzimidazole derivatives, similar to the subject compound, for their anticancer properties. One of these compounds exhibited notable activity against a breast cancer cell line, suggesting potential use in cancer treatment (Salahuddin et al., 2014).

Bactericidal Activity

A study by Zadrazilova et al. (2015) assessed substituted benzamides for their bactericidal effects against MRSA strains. These findings can be relevant to the compound , as it may hold similar bactericidal properties, particularly against resistant bacterial strains (Zadrazilova et al., 2015).

Analgesic and Antipyretic Potential

Research dating back to 1952 by Bavin et al. explored derivatives of salicylamide, a structural relative of this compound, for their analgesic and antipyretic properties. This historical perspective can offer insights into potential applications of the compound for pain relief and fever reduction (Bavin et al., 1952).

Wirkmechanismus

The mechanism of action of benzamide derivatives can vary depending on their structure and the specific application. For instance, some benzamide derivatives show antioxidant, anti-inflammatory, antibacterial, and antifungal effects . Molecular docking studies indicate that they can act as inhibitors of heme oxygenase-1 .

Safety and Hazards

Safety and hazards associated with benzamide derivatives depend on their specific structure. For instance, it has been reported that 2-chlorobenzamide, a degradation product of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)urea (CCU), is suspected of being a carcinogen . Therefore, appropriate safety measures should be taken when handling these compounds .

Zukünftige Richtungen

The future directions in the research of benzamide derivatives could involve the development of new synthesis methods, exploration of their potential applications in medicine and chemistry, and further investigation of their safety and hazards. The development of thymol-based benzamide scaffolds as promising antioxidant agents is one such direction .

Eigenschaften

IUPAC Name |

2-chloro-N-(4-hydroxy-5-methyl-2-propan-2-ylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO2/c1-10(2)13-9-16(20)11(3)8-15(13)19-17(21)12-6-4-5-7-14(12)18/h4-10,20H,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHWWDVSRWOHEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)C(C)C)NC(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(methoxymethyl)-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5577662.png)

![4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5577675.png)

![1-cyclopropyl-N-[3-(1H-indol-1-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5577682.png)

![1-Tert-butyl-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5577691.png)

![2-(tert-butylsulfonyl)-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B5577696.png)

![8-[(4-chloro-1-methyl-1H-indol-2-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5577718.png)

![4-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5577723.png)

![(E)-1-[3,5-dichloro-2-[2-(4-chloro-3-methylphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B5577729.png)

![2-(1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5577743.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,6-dimethoxybenzamide](/img/structure/B5577751.png)

![methyl 5-chloro-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5577758.png)